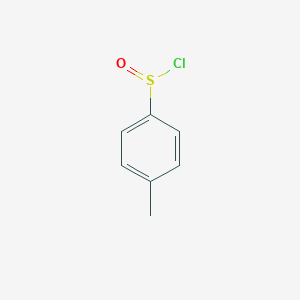

4-Methylbenzenesulfinyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylbenzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYLCPSSSFWEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400565 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-23-3 | |

| Record name | 4-methylbenzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzene-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylbenzenesulfinyl Chloride

Established Synthetic Routes

Traditional methods for synthesizing sulfinyl chlorides, including 4-methylbenzenesulfinyl chloride, have been well-documented in chemical literature. These methods often involve the use of readily available starting materials and reagents.

Reaction of Thiols with Sulfuryl Chloride/Acetic Acid

The reaction of thiols with a combination of sulfuryl chloride (SO₂Cl₂) and acetic acid represents a method for the formation of sulfonyl chlorides. nih.govamazonaws.com This transformation proceeds through the oxidative chlorination of the thiol group. The reaction between a thioglycolate and sulfuryl chloride is known to be exothermic. nih.gov

A related process involves the reaction of 1,3-oxathiolans and 1,3-dithiolans with sulfuryl chloride, which leads to the formation of unstable intermediate trans-2,3-dichloro-1,4-oxathians or trans-2,3-dichloro-1,4-dithians. rsc.org

Solvolysis of Alkylsulfur Trichlorides

The solvolysis of alkanesulfonyl and arenesulfonyl halides has been a subject of mechanistic studies. nih.gov While sulfonyl chlorides have high heterolytic bond-dissociation energies, making the formation of sulfonyl cations generally unfavorable, their solvolysis mechanism is predominantly considered to be Sₙ2 in nature. nih.gov In alcoholysis reactions, a proposed cyclic structure involving three alcohol molecules and the sulfur of the sulfonyl chloride may be involved. nih.gov Kinetic solvent isotope effect studies comparing the hydrolysis rates in H₂O and D₂O have been used to investigate the transition state of these reactions. nih.gov

Preparation from Aromatic Sulfinic Acids

Aromatic sulfinic acids serve as precursors for the synthesis of the corresponding sulfinyl chlorides. For instance, 4-methylbenzenesulfinic acid can be prepared by the reduction of 4-toluenesulfonyl chloride. oregonstate.edu A common method involves the reduction of 4-methylbenzenesulfonyl chloride with sodium sulfite (B76179) in an aqueous alkaline solution to produce sodium 4-methylbenzenesulfinate (B2793641). google.comgoogle.comgoogle.com This salt can then be further reacted to yield the desired sulfinyl chloride. The reaction of p-toluenesulfinic acid with mercaptans in a solution of acetic acid, water, and sulfuric acid has also been studied, leading to the formation of disulfides. oregonstate.edu

Emerging and Green Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of sulfonyl chlorides, which can be conceptually related to the synthesis of sulfinyl chlorides.

Optimized Reaction Conditions for Enhanced Yield and Selectivity

Significant efforts have been made to optimize reaction conditions to improve the yield and selectivity of sulfonyl chloride synthesis. One approach involves the direct conversion of thiols to sulfonyl chlorides using a reagent system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.orgacs.org This method is characterized by fast reaction times and high yields. organic-chemistry.org Another efficient system utilizes hydrogen peroxide in combination with zirconium tetrachloride (ZrCl₄) for the oxidative chlorination of thiols and disulfides, also affording excellent yields in very short reaction times under mild conditions. organic-chemistry.orgthieme-connect.com

| Reagent System | Substrate | Yield (%) | Reaction Time | Reference |

| H₂O₂/SOCl₂ | Thiols | up to 97% | 1 min | organic-chemistry.org |

| H₂O₂/ZrCl₄ | Thiols/Disulfides | up to 98% | 1 min | organic-chemistry.org |

Exploration of Alternative Reagents and Catalytic Systems

The exploration of alternative reagents and catalytic systems is a key area in the advancement of sulfonyl and sulfinyl chloride synthesis. A metal-free approach for the synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) in an aqueous solution of HCl or HBr with oxygen as the terminal oxidant. rsc.org This method is noted for its environmentally benign nature. rsc.org Additionally, the use of ionic liquids, such as imidazole (B134444) quaternary ammonium salts, as catalysts in the methylation of sodium 4-methylbenzenesulfinate has been reported to achieve high product purity and yields. google.com

Purification and Characterization of Synthetic Intermediates

The synthesis of this compound typically proceeds through key intermediates, with the most common being p-toluenesulfinic acid and its corresponding salts, such as sodium p-toluenesulfinate. The purity of these intermediates is crucial for the successful synthesis of the final product. Therefore, robust purification and characterization methods are employed to ensure their quality.

A primary route to obtaining these intermediates is the reduction of p-toluenesulfonyl chloride. orgsyn.org This process can be achieved using various reducing agents, including zinc dust or sodium sulfite. orgsyn.org The resulting product, typically the sodium salt of p-toluenesulfinic acid, often requires purification to remove unreacted starting materials and byproducts.

Purification of Sodium p-Toluenesulfinate

The principal method for purifying crude sodium p-toluenesulfinate is recrystallization. This technique leverages differences in solubility between the desired compound and impurities. A common procedure involves dissolving the crude salt in hot water, followed by evaporation and cooling to induce crystallization. orgsyn.org

For instance, after reducing p-toluenesulfonyl chloride with zinc dust in water, the resulting solution containing the sulfinate is evaporated to reduce its volume, which promotes the formation of large, transparent crystals upon cooling. orgsyn.org These crystals, which are the dihydrate form (p-CH₃C₆H₄SO₂Na·2H₂O), can then be collected by suction filtration and air-dried. orgsyn.org

Another approach involves the reaction of 4-ethylbenzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water. After the reaction, water is removed under a vacuum, and the residue is extracted with ethanol. The pure sodium salt is then obtained via recrystallization. rsc.org While this example uses a different starting material, the principle of recrystallization from a suitable solvent system is a widely applicable purification strategy for sulfinate salts.

Table 1: Purification Parameters for Sodium p-Toluenesulfinate

| Parameter | Method | Details | Reference |

|---|---|---|---|

| Purification Technique | Recrystallization | Dissolving the crude product in a hot solvent (e.g., water or ethanol) and allowing it to cool, leading to the formation of pure crystals. | orgsyn.orgrsc.org |

| Solvent System | Water | The crude salt is dissolved in hot water, the solution is concentrated by evaporation, and then cooled to yield crystals. | orgsyn.org |

| Isolation Method | Suction Filtration | The purified crystals are separated from the mother liquor using a suction filter and then air-dried. | orgsyn.org |

Characterization of Intermediates

Once purified, the intermediates are thoroughly characterized to confirm their identity and purity. This involves a combination of physical measurements and spectroscopic analysis.

Physical Properties: The appearance and melting point are fundamental characteristics. Sodium p-toluenesulfinate dihydrate typically forms large, flat, transparent crystals. orgsyn.org The anhydrous form is a white to light yellow crystalline powder. shandongbiotech.com A sharp, well-defined melting point is often indicative of high purity; for example, the melting point of the anhydrous salt is reported to be above 300°C. shandongbiotech.com

Spectroscopic Characterization: Various spectroscopic techniques are employed to elucidate the molecular structure of the intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For sodium p-toluenesulfinate, characteristic absorption bands corresponding to the S=O stretching vibrations of the sulfinate group are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For p-toluenesulfinate, the spectra would show signals corresponding to the methyl group protons and the aromatic protons, with chemical shifts and splitting patterns consistent with the p-substituted benzene (B151609) ring structure. rsc.org

UV-Visible Spectroscopy: This technique can be used for quantitative analysis and to distinguish between different compounds based on their electronic absorption. A specific method has been developed to determine the content of sodium p-toluenesulfinate in the presence of the common byproduct, sodium p-toluenesulfonate. This method utilizes a wavelength of 282 nm, where sodium p-toluenesulfonate has zero absorption, while sodium p-toluenesulfinate shows significant absorption, allowing for its accurate quantification. google.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. A study on sodium p-toluenesulfinate tetrahydrate revealed a pseudo-tetrahedral geometry around the sulfur atom. researchgate.net

Table 2: Characterization Data for Sodium p-Toluenesulfinate

| Technique | Observation | Details | Reference |

|---|---|---|---|

| Appearance | White to light yellow powder/crystal | The anhydrous form is a solid powder. | shandongbiotech.com |

| Melting Point | >300 °C | For the anhydrous form. | shandongbiotech.com |

| ¹H NMR | Signals for aromatic and methyl protons | Chemical shifts (δ) typically around 7.3-7.7 ppm (aromatic) and 2.4 ppm (methyl). | rsc.org |

| ¹³C NMR | Signals for aromatic and methyl carbons | Characteristic peaks for the p-substituted aromatic ring and the methyl carbon. | rsc.org |

| UV-Vis | Quantitative Analysis | At 282 nm, allows for quantification in the presence of sodium p-toluenesulfonate. | google.com |

| X-ray Crystallography | Molecular Geometry | Confirms the structure and reveals a pseudo-tetrahedral geometry at the sulfur atom in the hydrated salt. | researchgate.net |

Reactivity and Reaction Pathways of 4 Methylbenzenesulfinyl Chloride

Nucleophilic Substitution Reactions at the Sulfinyl Center

The core reactivity of 4-methylbenzenesulfinyl chloride involves nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This pathway is fundamental to the synthesis of various important organosulfur compounds. The general mechanism for these substitutions is believed to proceed via a concerted S_N2-like pathway or a stepwise addition-elimination mechanism through a transient, tetracoordinate sulfur intermediate. researchgate.net

Reaction with Amines to Form Sulfinamides (RS(O)NR′₂)

This compound readily reacts with primary and secondary amines to afford the corresponding N-substituted 4-methylbenzenesulfinamides. researchgate.net This reaction is analogous to the well-known Hinsberg test, which uses the corresponding sulfonyl chloride (p-toluenesulfonyl chloride) to characterize amines. doubtnut.comvedantu.comlibretexts.org In this transformation, the nitrogen atom of the amine acts as the nucleophile, attacking the sulfinyl sulfur and displacing the chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) byproduct. solubilityofthings.com

The reaction provides a direct route to sulfinamides, a class of compounds that are valuable in organic synthesis, including as chiral auxiliaries. solubilityofthings.com

Table 1: Examples of Sulfinamide Formation from Amines This table illustrates the general reaction scope. Note that some synthetic procedures generate the sulfinyl chloride in situ prior to reaction with the amine.

| Amine Reactant | Product |

| Primary Amine (R'NH₂) | N-Substituted Sulfinamide (p-Tol-S(O)NHR') |

| Secondary Amine (R'₂NH) | N,N-Disubstituted Sulfinamide (p-Tol-S(O)NR'₂) |

| Diethylamine | N,N-Diethyl-4-methylbenzenesulfinamide |

Reaction with Alcohols to Form Sulfinates (RS(O)OR′)

In a similar fashion, alcohols serve as nucleophiles in reactions with this compound to produce 4-methylbenzenesulfinate (B2793641) esters. researchgate.net The oxygen atom of the alcohol attacks the sulfinyl sulfur, leading to the formation of a new S-O bond and the expulsion of chloride. As with amine reactions, a base is generally required to scavenge the generated HCl.

This reaction is a cornerstone for the synthesis of sulfinate esters, which are significant intermediates in the stereoselective synthesis of other chiral sulfur compounds. nih.gov The chirality at the sulfur atom in sulfinyl chlorides allows for the synthesis of enantioenriched sulfinate esters, particularly when chiral alcohols or catalysts are employed. researchgate.net

Investigation of Steric and Electronic Effects on Reactivity

The rate and outcome of nucleophilic substitution at the sulfinyl center are governed by a combination of steric and electronic factors within both the sulfinyl chloride and the nucleophile.

Electronic Effects: The electrophilicity of the sulfinyl sulfur is modulated by the substituents on the aromatic ring. Electron-withdrawing groups increase the sulfur atom's positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity. The para-methyl group in this compound is weakly electron-donating, thus making it slightly less reactive than the unsubstituted benzenesulfinyl chloride. mdpi.com

Steric Effects: The spatial arrangement of atoms near the reaction center significantly impacts reactivity. Unlike in arenesulfonyl chlorides, where bulky ortho-substituents can paradoxically accelerate the reaction, the opposite is true for arenesulfinyl chlorides. mdpi.com Increased steric bulk on the aromatic ring or on the nucleophile hinders the approach to the tricoordinate sulfinyl sulfur, slowing the reaction rate. researchgate.net

Table 2: Influence of Substituent Effects on Arenesulfinyl Chloride Reactivity

| Effect | Influence on Reaction Rate | Rationale |

| Electronic (Electron-Donating Group on Ring) | Decrease | Reduces the electrophilicity of the sulfinyl sulfur. |

| Electronic (Electron-Withdrawing Group on Ring) | Increase | Increases the electrophilicity of the sulfinyl sulfur. |

| Steric (Bulky Group on Ring/Nucleophile) | Decrease | Hinders nucleophilic approach to the sulfur center. |

Counterintuitive Acceleration Phenomena

A notable phenomenon in the chemistry of the analogous arenesulfonyl chlorides is the "counterintuitive acceleration" of nucleophilic substitution by the presence of bulky ortho-alkyl groups. mdpi.com This is attributed to the release of ground-state steric strain upon moving to a more open trigonal bipyramidal transition state. mdpi.com

However, this effect is not observed in the reactions of this compound or other arenesulfinyl chlorides. For these tricoordinate sulfur compounds, steric hindrance consistently leads to a decrease in reaction rates. mdpi.com The less crowded nature of the sulfinyl group compared to the sulfonyl group means that steric hindrance from nucleophilic approach is the dominant steric factor, and no rate acceleration is observed.

Reactions Involving the Chlorine Atom

The predominant role of the chlorine atom in the reactivity of this compound is that of a leaving group during nucleophilic substitution reactions at the sulfur center. Reactions where the chlorine atom itself acts as a reactant, such as through radical abstraction or insertion, are not characteristic of this class of compounds under typical conditions.

For comparison, the related 4-methylbenzenesulfonyl chloride can be reduced by reagents like zinc, which results in the displacement of the chloride to form a sulfinate salt (CH₃C₆H₄SO₂Na). wikipedia.org However, similar transformations focusing on the reactivity of the chlorine atom itself are not prominent in the established chemistry of arenesulfinyl chlorides.

Formation of Sulfinyl Radicals and their Reactivity

While the heterolytic cleavage of the S-Cl bond defines the nucleophilic substitution pathways, the homolytic cleavage to form a sulfinyl radical (p-Tol-S(O)•) represents another important, albeit indirect, reaction pathway. Direct generation of sulfinyl radicals from the photolysis or thermolysis of arenesulfinyl chlorides is not a synthetically favored route. rsc.org

A modern and effective strategy utilizes sulfinyl sulfones as superior precursors to sulfinyl radicals. researchgate.netnih.gov In this approach, 4-methylbenzenesulfinate (obtainable from the hydrolysis of the sulfinyl chloride) is activated with a reagent like acetyl chloride. This forms an unstable p-toluenesulfinyl p-toluenesulfone intermediate. This species possesses a labile S-S bond that readily undergoes homolytic fission to co-generate a 4-methylbenzenesulfinyl radical and a 4-methylbenzenesulfonyl radical. nih.gov

The formation of these radical species has been confirmed through trapping experiments and electron paramagnetic resonance (EPR) studies. nih.gov This method unlocks the synthetic utility of the 4-methylbenzenesulfinyl radical, allowing it to participate in reactions such as dual radical addition/coupling with unsaturated hydrocarbons to create complex, disulfurized molecules. researchgate.netnih.gov

Generation of Sulfinyl Radicals from Sulfinyl Sulfones

The generation of sulfinyl radicals, a historically elusive class of S-centered radicals, has been achieved through the use of sulfinyl sulfones as precursors. Specifically, 4-methylbenzenesulfinyl radical can be generated from its corresponding sulfinyl sulfone. The synthesis of the sulfinyl sulfone precursor, bis(p-tolyl)sulfinyl sulfone, is accomplished by reacting sodium p-toluenesulfinate with acetyl chloride. acsgcipr.org In this process, acetyl chloride activates the sulfinate salt, which then reacts with another equivalent of the sulfinate to form the sulfinyl sulfone. acsgcipr.org This sulfinyl sulfone is a stable, solid compound that can be isolated and handled under standard laboratory conditions.

The crucial step in the generation of the 4-methylbenzenesulfinyl radical is the homolytic fission of the sulfur-sulfur bond within the sulfinyl sulfone molecule. acsgcipr.org This cleavage results in the formation of a sulfonyl radical and the desired sulfinyl radical. acsgcipr.org This method provides a reliable and efficient pathway to access sulfinyl radicals for synthetic applications, overcoming previous challenges associated with their transient nature. acsgcipr.orgacs.org

Dual Radical Addition/Radical Coupling with Unsaturated Hydrocarbons

Once generated, the 4-methylbenzenesulfinyl radical can participate in a dual radical addition and radical coupling reaction with a variety of unsaturated hydrocarbons, including both alkenes and alkynes. acsgcipr.org This reaction provides a novel method for the disulfurization of these molecules in a single step. acsgcipr.orgacs.org The proposed mechanism for this transformation begins with the addition of the initially formed sulfonyl radical to the unsaturated hydrocarbon. This is followed by the addition of the sulfinyl radical, leading to the final disulfurized product. acsgcipr.orgacs.org

This reaction has been shown to be highly versatile, with a broad substrate scope. It is tolerant of a wide range of functional groups and can be applied to both linear and cyclic unsaturated hydrocarbons. acsgcipr.orgacs.org The resulting products contain both a sulfonyl and a sulfinyl group, which can be selectively transformed in subsequent reactions, highlighting the synthetic utility of this methodology. acsgcipr.org

Below is a table summarizing the results of the dual radical addition/radical coupling of 4-methylbenzenesulfinyl radical (generated from bis(p-tolyl)sulfinyl sulfone) with various unsaturated hydrocarbons.

| Entry | Unsaturated Hydrocarbon | Product | Yield (%) |

| 1 | Phenylacetylene | (E)-1-((4-methylphenyl)sulfinyl)-2-((4-methylphenyl)sulfonyl)-1-phenylethene | 95 |

| 2 | 1-Octyne | (E)-1-((4-methylphenyl)sulfinyl)-2-((4-methylphenyl)sulfonyl)-1-octene | 89 |

| 3 | Styrene | 1-((4-methylphenyl)sulfinyl)-2-((4-methylphenyl)sulfonyl)-1-phenylethane | 85 |

| 4 | 1-Octene | 1-((4-methylphenyl)sulfinyl)-2-((4-methylphenyl)sulfonyl)octane | 82 |

| 5 | Cyclooctene | 1-((4-methylphenyl)sulfinyl)-2-((4-methylphenyl)sulfonyl)cyclooctane | 78 |

Table based on data from Wang, Z., et al. (2021). acsgcipr.org

Other Distinctive Reactions

Oxidative Transformations

This compound can undergo oxidative transformations to yield the corresponding 4-methylbenzenesulfonyl chloride. This oxidation involves the conversion of the sulfur atom from a +4 to a +6 oxidation state. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of thiols and disulfides to sulfonyl chlorides can be achieved using reagents like a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, or hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org These methods are generally efficient and proceed under mild conditions. organic-chemistry.org While specific studies on the direct oxidation of this compound are not prevalent, the established methods for the oxidation of other sulfur compounds, such as aryl sulfides and disulfides, to their corresponding sulfonyl chlorides suggest that similar oxidative pathways would be effective for this compound. acsgcipr.org

Reductive Pathways

The reductive transformation of this compound can lead to various products depending on the reducing agent and reaction conditions. By analogy to the closely related p-toluenesulfonyl chloride, reduction can yield the corresponding sulfinate or thiol. For example, the reduction of p-toluenesulfonyl chloride with zinc dust affords the sodium sulfinate salt, sodium p-toluenesulfinate. A more extensive reduction of aromatic sulfonyl chlorides to their corresponding thiols can be achieved using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation with a palladium catalyst under a hydrogen atmosphere. acs.org It is plausible that this compound would undergo similar reductive pathways, providing access to 4-methylbenzenesulfinic acid or its salts, and upon further reduction, to p-toluenethiol.

Mechanistic Investigations of 4 Methylbenzenesulfinyl Chloride Reactions

Elucidation of Reaction Mechanisms

The elucidation of how nucleophiles substitute the chloride ion in 4-methylbenzenesulfinyl chloride is central to understanding its chemistry. The primary debate revolves around whether the reaction proceeds through a single, concerted step or a multi-step pathway involving a distinct intermediate.

Nucleophilic substitution at a sulfinyl sulfur atom can theoretically proceed via two main pathways: a direct, single-step displacement (Sₙ2-S) or a two-step addition-elimination (A–E) mechanism.

In the Sₙ2-S mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state. This is analogous to the well-known Sₙ2 reaction at a carbon center.

In the A–E mechanism , the nucleophile first adds to the sulfur atom to form a hypervalent, tetracoordinate sulfur intermediate. This intermediate then eliminates the leaving group in a second step to yield the final product.

Theoretical studies on nucleophilic substitution at the sulfur atom of sulfinyl derivatives, such as methanesulfinyl chloride, have been conducted to determine the preferred pathway. Computational examinations of reactions with various small anions (including chloride) found that most cases follow an addition–elimination mechanism . acs.org These calculations revealed a triple-well potential energy surface, which is characteristic of a process involving a stable intermediate flanked by two transition states. acs.org

This contrasts with studies on the analogous sulfonyl chlorides. For the identity chloride-chloride exchange reaction in arenesulfonyl chlorides, density functional theory (DFT) calculations have shown that the reaction proceeds synchronously via a single transition state, consistent with an Sₙ2 mechanism. nih.govmdpi.com However, the analogous fluoride (B91410) exchange reaction on the same sulfonyl chloride substrates was found to occur through an A–E mechanism, indicating that the specific nucleophile and leaving group can dictate the operative pathway. nih.govmdpi.com

The structures of transition states and intermediates are critical determinants of the reaction's stereochemistry and energy profile.

For the A–E mechanism prevalent in sulfinyl chlorides, the key species is the tetracoordinate sulfur intermediate. Computational studies have optimized the geometry of this intermediate as an unsymmetrical trigonal bipyramid. In this structure, the most electronegative groups (the incoming nucleophile and the leaving group) occupy the apical positions, while the lone pair of electrons on the sulfur atom resides in an equatorial position. acs.org The existence of this relatively stable intermediate is a hallmark of the A-E pathway.

For the Sₙ2-S mechanism , which is more relevant for the chloride exchange in the related sulfonyl chlorides, the reaction proceeds through a single, high-energy transition state without a stable intermediate. mdpi.com In this trigonal bipyramidal transition state, the nucleophile and the leaving group are partially bonded to the sulfur atom at opposite (apical) positions. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for mapping out the potential energy surfaces of reactions, providing details that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) has been extensively applied to investigate the reaction mechanisms of sulfur chlorides. As mentioned, DFT calculations on methanesulfinyl derivatives predicted that the A-E mechanism is generally favored, proceeding through a tetracoordinate sulfur intermediate. acs.org These studies calculate the relative energies of the reactants, transition states, intermediates, and products to map the entire reaction coordinate.

In the case of arenesulfonyl chlorides, DFT studies have been pivotal in distinguishing between Sₙ2 and A–E pathways. By analyzing the potential energy surface (PES) for the chloride-chloride exchange, researchers found a double-well PES with a single transition state, which is indicative of a synchronous Sₙ2 process. mdpi.com Conversely, calculations for a fluoride exchange reaction revealed a triple-well PES, providing strong evidence for an A–E mechanism involving a difluorosulfurandioxide anion as a stable intermediate. nih.govmdpi.com These findings underscore the power of DFT to predict subtle mechanistic changes.

Computational methods can also predict how molecular structure affects reactivity. For arenesulfonyl chlorides, the influence of substituents on the aromatic ring has been successfully modeled. mdpi.com

DFT calculations were used to estimate the Gibbs free energy for the chloride exchange reaction in 4-methylbenzenesulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride. The results indicated that the para-methyl group slightly increases the free energy barrier (by about 1.4 kcal/mol in the gas phase), suggesting a weak deactivating effect on the substitution reaction. mdpi.com This is consistent with the electron-donating nature of the methyl group, which would disfavor a reaction that is accelerated by electron-withdrawing substituents. Experimental kinetic studies on arenesulfonyl chlorides confirmed this trend, showing that electron-donating groups slow the reaction down, while electron-attracting groups increase the rate. mdpi.com The rates for a series of substituted compounds were successfully correlated using the Hammett equation, which provides a quantitative measure of substituent electronic effects. nih.govmdpi.com Similar principles would be expected to apply to this compound, although the magnitude of the substituent effects may differ due to the different oxidation state of the sulfur.

Kinetic Studies and Reaction Rate Analysis

Experimental kinetics provide quantitative data on reaction rates and how they are affected by variables such as concentration, temperature, and solvent. While specific kinetic data for this compound is scarce in the reviewed literature, extensive studies on its sulfonyl analogue, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl), offer a clear example of the methodologies used.

Kinetic measurements for the isotopic chloride-chloride exchange between various arenesulfonyl chlorides and radiolabeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile (B52724) were performed to determine second-order rate constants and activation parameters. mdpi.com The study found that 4-methylbenzenesulfonyl chloride reacted more slowly than the unsubstituted benzenesulfonyl chloride, confirming the deactivating effect of the para-methyl group predicted by DFT calculations. mdpi.com

The hydrolysis of aromatic sulfonyl chlorides in water has also been studied, revealing both a neutral (solvolysis) and an alkaline-catalyzed pathway. rsc.org Kinetic data for these reactions are consistent with an Sₙ2 mechanism. rsc.org

Below are interactive tables summarizing the kinetic data for the reactions of the analogous 4-methylbenzenesulfonyl chloride .

Table 1: Kinetic Data for Isotopic Chloride Exchange of Arenesulfonyl Chlorides at 25°C mdpi.com Reaction: ArSO₂Cl + Et₄N³⁶Cl ⇌ ArSO₂³⁶Cl + Et₄NCl in acetonitrile

| Compound | Rate Constant, k₂₅ × 10⁵ (M⁻¹s⁻¹) | Activation Enthalpy, ΔH‡ (kcal/mol) | Activation Entropy, ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Benzenesulfonyl chloride | 1.33 | 19.7 ± 0.6 | -12.8 ± 2.0 |

| 4-Methylbenzenesulfonyl chloride | 0.67 | 19.9 ± 0.3 | -13.6 ± 1.1 |

Table 2: Rate Coefficients for the Hydrolysis of 4-Methylbenzenesulfonyl Chloride rsc.org Pathways: Neutral Hydrolysis (Solvolysis) and Alkaline Hydrolysis in water

| Reaction Pathway | Rate Coefficient at 25°C | Activation Energy, Eₐ (kcal/mol) | Activation Entropy, ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Neutral Hydrolysis (k₀) | 3.06 × 10⁻⁴ s⁻¹ | 16.5 | -21.2 |

| Alkaline Hydrolysis (kₒₕ) | 4.75 M⁻¹s⁻¹ | 16.1 | -4.4 |

Influence of Solvent and Temperature on Reaction Rates

The influence of solvent and temperature on the reaction rates of this compound has not been extensively documented. For the analogous p-toluenesulfonyl chloride reacting with α-hydroxy acids, studies show that reaction rates are significantly influenced by the solvent type. allresearchjournal.comrsc.org Rates are observed to be 3 to 50 times higher in polar aprotic solvents like acetonitrile and dimethylformamide (DMF) compared to protic solvents. allresearchjournal.comrsc.org This is attributed to the solvation of the anionic nucleophile, which is stronger in protic solvents, thereby reducing its reactivity. allresearchjournal.com The transition state for these reactions appears to be more effectively solvated by methanol (B129727) than by acetonitrile or DMF. rsc.org

Temperature effects on the reaction of p-toluenesulfonyl chloride show a predictable increase in the second-order rate constant with increasing temperature. Thermodynamic activation parameters have been calculated from these studies, revealing negative entropies of activation, which is consistent with a bimolecular (SN2) mechanism where the transition state is more ordered than the reactants. allresearchjournal.com

Table 1: Effect of Temperature on the Reaction of p-Toluenesulfonyl Chloride with Glycolic Acid-Pyridine in Acetonitrile

| Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

|---|---|

| 20 | 0.0015 |

| 30 | 0.0028 |

| 40 | 0.0051 |

Data sourced from studies on p-toluenesulfonyl chloride. allresearchjournal.com

Hammett and Grunwald–Winstein Equation Analyses

There is a lack of specific Hammett or Grunwald-Winstein equation analyses for reactions involving this compound in the reviewed literature.

For arenesulfonyl chlorides, Hammett analyses have been performed. In the hydrolysis of substituted benzenesulfonyl chlorides, the reaction rates correlate with Hammett substituent constants, yielding a positive ρ (rho) value. For alkaline hydrolysis, a ρ-value of +1.564 was reported, indicating that the reaction is facilitated by electron-withdrawing groups which stabilize the developing negative charge in the transition state of a nucleophilic attack. beilstein-journals.org For solvolysis in aqueous acetone, smaller positive ρ values (e.g., +0.82 with a p-methyl group) are observed, consistent with a bimolecular mechanism where bond-making and bond-breaking are somewhat balanced. libretexts.orgnih.gov

The Grunwald-Winstein equation, particularly its extended form (log(k/k₀) = lNT + mYCl), is a powerful tool for investigating solvolysis mechanisms. beilstein-journals.orgkoreascience.kriupac.org Application of this equation to the solvolysis of various arenesulfonyl chlorides consistently suggests a bimolecular SN2-type mechanism, with sensitivity values (l) to solvent nucleophilicity typically greater than 1.0 and sensitivity values (m) to solvent ionizing power around 0.5 to 0.7. koreascience.kr For instance, the solvolysis of benzenesulfonyl chloride itself yields l ≈ 1.26 and m ≈ 0.65. koreascience.kr These analyses for sulfonyl chlorides indicate a transition state with significant nucleophilic participation from the solvent. A similar systematic study for this compound is needed to determine its mechanistic pathway.

Secondary Kinetic Isotope Effects and Solvent Isotope Effects

Direct measurements of secondary kinetic isotope effects or solvent isotope effects for reactions of this compound are not found in the surveyed literature.

However, kinetic solvent isotope effect (KSIE) studies have been conducted for the solvolysis of arenesulfonyl chlorides. koreascience.krkoreascience.kr The KSIE, measured as the ratio of the rate constant in a protic solvent (like H₂O or CH₃OH) to that in its deuterated counterpart (D₂O or CH₃OD), provides insight into the transition state structure. For the solvolysis of arenesulfonyl chlorides, KSIE (kH₂O/kD₂O or kCH₃OH/kCH₃OD) values are typically in the range of 1.5 to 2.3. koreascience.kr For example, the KSIE for p-nitrobenzenesulfonyl chloride in methanol is 2.31, while for the p-methoxy derivative it is 1.58. koreascience.kr These values are significantly greater than unity, suggesting that the solvent is involved as a nucleophile in the rate-determining step, often interpreted as general-base catalysis by a solvent molecule. iupac.org A similar investigation for this compound would be highly valuable in elucidating its reaction mechanism.

Applications of 4 Methylbenzenesulfinyl Chloride in Advanced Synthesis

Asymmetric Synthesis and Stereoselective Transformations

The sulfur atom in 4-methylbenzenesulfinyl chloride is a prochiral center, which, upon reaction with chiral nucleophiles or in the presence of chiral catalysts, can generate stereochemically defined sulfoxides. These chiral sulfinyl compounds are not merely products but are pivotal intermediates and auxiliaries in the field of asymmetric synthesis.

Enantioselective sulfinylation is a key method for producing optically active sulfoxides, which are versatile chiral auxiliaries. A primary route to these compounds involves the reaction of a sulfinyl chloride with a nucleophile in the presence of a chiral catalyst or with a chiral alcohol. This process can proceed via dynamic kinetic resolution, where a racemic starting material is converted into a single, or predominantly single, enantiomer of the product.

For instance, the dynamic kinetic resolution of sulfinyl chlorides, such as methane (B114726) sulfinyl chloride, has been achieved using chiral alcohols like diacetone-D-glucose (DAG) as a chiral auxiliary. nih.gov This methodology allows for the enantioselective synthesis of diastereomerically pure sulfinate esters. nih.gov The choice of base in these reactions can be crucial, with different bases sometimes leading to opposite stereochemical outcomes, thereby providing access to both enantiomers of the sulfoxide (B87167) from a single chiral source. nih.gov These enantioenriched sulfinate esters are then readily converted into a wide array of other chiral sulfinyl compounds.

Chiral sulfoxides, synthesized from precursors like this compound, are extensively used as ligands in transition-metal-catalyzed asymmetric reactions and as organocatalysts. Their ability to coordinate to metal centers creates a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.

A notable example involves the synthesis of chiral tetradentate imino-sulfoxide ligands. The synthesis can begin with a chiral sulfinate ester, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate, which is derived from p-toluenesulfinyl chloride. Reaction of this chiral precursor with an organolithium reagent followed by further steps yields complex chiral ligands. nih.gov These ligands, containing the p-tolylsulfinyl group, have been successfully used to form chiral complexes with metals like Ruthenium(II) and Osmium(II), which are active in catalysis. nih.govnih.gov The development of such ligands is a testament to the importance of the sulfoxide functional group in creating effective tools for asymmetric catalysis. researchgate.net

The chiral sulfinyl group is a powerful chiral auxiliary for directing the diastereoselective synthesis of complex molecules. numberanalytics.com When a sulfinyl group is attached to a molecule, its steric and electronic properties can influence the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over others. osi.lv

This strategy is central to the Ellman method, which uses the tert-butanesulfinamide auxiliary for the asymmetric synthesis of chiral amines. osi.lv While not directly using this compound, the underlying principle of using a chiral sulfinyl group to control stereochemistry is the same. In a more direct application, the carbocupration of alkynyl sulfoxides, which can be prepared from sulfinyl chlorides, followed by reaction with aldehydes or imines, allows for the diastereoselective creation of molecules with chiral quaternary centers in a four-component reaction. nih.gov This demonstrates the capacity of the sulfinyl group to control the formation of multiple stereocenters in a single, efficient process.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. While direct participation of this compound in classic named MCRs like the Passerini or Ugi reaction is not its primary application, the broader class of sulfonyl chlorides (the oxidized form of sulfinyl chlorides) has been ingeniously integrated into MCR strategies.

A significant development is the use of sulfonyl chlorides in tandem with the Ugi four-component reaction (Ugi-4CR). rsc.org In an innovative five-component process, a sulfonyl chloride reacts with glycine (B1666218) to generate an N-sulfonylated carboxylic acid in situ. This acid then serves as the crucial carboxylic acid component in a subsequent Ugi reaction involving an aldehyde, an amine, and an isocyanide. rsc.org This strategy effectively expands the scope of the Ugi reaction, allowing for the synthesis of complex pseudopeptides linked to a sulfonamide group in a one-pot procedure under mild conditions. rsc.org Although this example uses sulfonyl chlorides, the principle highlights a sophisticated use of sulfonyl-containing reagents in complex reaction cascades.

| Multi-Component Reaction | Role of Sulfonyl Chloride | Number of Components | Product Type | Ref. |

| Tandem N-sulfonylation/Ugi | In situ generation of the carboxylic acid component | 5 | Pseudopeptide-sulfonamide conjugate | rsc.org |

Role in the Synthesis of Biologically Active Molecules and Pharmaceuticals

4-Methylbenzenesulfonyl chloride (commonly known as tosyl chloride or TsCl) is a widely used and critical reagent in medicinal chemistry and the synthesis of pharmaceuticals. nih.gov Its primary role is to serve as a precursor for the sulfonamide functional group, a key pharmacophore found in a vast array of therapeutic agents. rsc.org

The reaction of 4-methylbenzenesulfonyl chloride with primary or secondary amines is a fundamental and extensively used method for the preparation of sulfonamides. rsc.org This reaction is central to the synthesis of numerous drugs. Sulfonamides are present in drugs with a wide range of activities, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory agents. rsc.org

The synthesis of the phosphodiesterase 5 (PDE5) inhibitor UK-357,903, for example, relies on the installation of a sulfonic acid group, which is then converted to a sulfonyl chloride and coupled with an amine. rsc.org Furthermore, research into new therapeutic agents continues to utilize this classic transformation. For instance, novel oxazole-based sulfonamide derivatives with potential antidiabetic and antimicrobial activity have been synthesized using toluene (B28343) sulfonyl chloride in the final sulfonylation step. wikipedia.org Similarly, new sulfonamide-azo compounds and chalcone (B49325) derivatives with antimicrobial and antioxidant properties have been prepared starting from the reaction of tosyl chloride with 1,4-phenylenediamine.

The following table lists examples of biologically active compound classes synthesized using 4-methylbenzenesulfonyl chloride as a key reagent.

| Compound Class | Starting Materials | Biological Relevance | Ref. |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride, Allylamine, Benzyl bromide | Core structure in γ-secretase inhibitors | |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide Derivatives | 4-Methylbenzenesulfonyl chloride, 1,4-phenylenediamine | Precursors to azo dyes and other bioactive molecules | |

| Oxazole-based Sulfonamides | Substituted anilines, Chloroacetyl chloride, Toluene sulfonyl chloride | Potential antidiabetic and antimicrobial agents | wikipedia.org |

Intermediates in Drug Development and Active Pharmaceutical Ingredients (APIs)

4-Methylbenzenesulfonyl chloride is a cornerstone reagent in pharmaceutical chemistry, primarily for its ability to form sulfonamide derivatives. solubilityofthings.com The reaction between tosyl chloride and a primary or secondary amine yields a sulfonamide, a key functional group present in numerous therapeutic agents. sciencemadness.orgwikipedia.org This reaction is typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. sciencemadness.orgwikipedia.org

The resulting sulfonamides are integral to many drug classes, including antimicrobial and anticancer agents. The N-benzylbenzenesulfonamide moiety, for instance, is found in various biologically important compounds, and its synthesis often starts from 4-methylbenzenesulfonyl chloride. nsf.gov Researchers have developed efficient, one-pot synthesis methods to produce substituted N-benzyl-4-methylbenzenesulfonamides, streamlining the creation of novel drug candidates. nsf.gov

Beyond direct incorporation into APIs, tosyl chloride is widely used to introduce the "tosyl" group as a protecting group for alcohols and amines during multi-step syntheses. sciencemadness.orgsolubilityofthings.com This strategy allows chemists to temporarily block reactive sites on a molecule, enabling chemical modifications on other parts of the structure without interference. The tosylate group can be readily removed later in the synthetic sequence. wikipedia.org

Table 1: Key Reactions of 4-Methylbenzenesulfonyl Chloride in Synthesis

| Reaction Type | Reactants | Product | Significance |

| Tosylation of Alcohols | 4-Methylbenzenesulfonyl chloride, Alcohol (ROH), Base | Toluenesulfonate Ester (Tosylate) | Creates an excellent leaving group for substitution or elimination reactions; serves as a protecting group. sciencemadness.orgwikipedia.org |

| Sulfonamide Formation | 4-Methylbenzenesulfonyl chloride, Amine (R₂NH), Base | Sulfonamide | Forms the structural core of many pharmaceuticals, including sulfa drugs and anticancer agents. sciencemadness.orgwikipedia.org |

| Dehydration Reactions | 4-Methylbenzenesulfonyl chloride | Nitriles, Isocyanides, Diimides | Acts as a dehydrating agent in specific organic transformations. wikipedia.org |

| Reduction | 4-Methylbenzenesulfonyl chloride, Zinc | Sodium p-toluenesulfinate | A reaction focusing on the sulfur center, demonstrating its diverse reactivity. wikipedia.org |

Synthesis of Anticancer and Antithrombotic Agents

The sulfonamide linkage formed from 4-methylbenzenesulfonyl chloride is a prevalent feature in modern oncology drug design. New sulfonamide derivatives have demonstrated promising anticancer activity, and the synthesis of these molecules often employs tosyl chloride as a key starting material. For example, novel classes of protein kinase inhibitors, designed to interfere with cancer cell signaling pathways, incorporate structures derived from 4-methylbenzamide (B193301), a related scaffold. nih.gov The development of dual inhibitors that target multiple pathways, such as PI3K and HDAC, represents a promising strategy in cancer therapy, with synthetic routes that can involve sulfonamide chemistry. nih.gov Specifically, guanidine (B92328) derivatives containing a benzenesulfonyl moiety have been synthesized and investigated for their anticancer properties. researchgate.net

In addition to its role in anticancer research, 4-methylbenzenesulfonyl chloride is also used in the production of antithrombotic drugs. nih.gov These agents are critical for preventing and treating blood clots.

Development of Enzyme Inhibitors (e.g., Acetylcholinesterase)

The development of enzyme inhibitors is a major focus of drug discovery, and 4-methylbenzenesulfonyl chloride is an important tool in this field. The sulfonamide group can effectively interact with enzyme active sites, leading to inhibition. This principle is applied in the design of inhibitors for various enzymes.

A notable application is in the synthesis of acetylcholinesterase (AChE) inhibitors, which are used to treat the symptoms of Alzheimer's disease. nih.gov While many complex heterocyclic structures are involved, the foundational chemistry often relies on building blocks that can be synthesized or modified using reagents like tosyl chloride. nih.govnih.gov For instance, the synthesis of potent AChE inhibitors with a piperidine (B6355638) core can involve multiple steps where tosyl protection or sulfonamide formation could be key transformations. nih.gov Furthermore, research into new protein kinase inhibitors for cancer treatment has led to the synthesis of 4-methylbenzamide derivatives that show significant inhibitory activity. nih.gov

Applications in Materials Science

The utility of 4-methylbenzenesulfonyl chloride extends beyond pharmaceuticals into the realm of materials science, where it is used to create specialized polymers and colorants.

Synthesis of Dyes and Pigments

In the dye industry, 4-methylbenzenesulfonyl chloride is an important intermediate for manufacturing a range of colorants. google.com It is specifically used in the production of disperse dyes, ice-dyeing dyes, and acid dyes. google.com It can also function as a condensing agent in certain dye synthesis processes. nih.gov

Production of Foaming Agents for Polymer Industries

4-Methylbenzenesulfonyl chloride serves as a precursor in the manufacture of foaming agents, also known as blowing agents. nih.gov These substances are incorporated into plastics and rubber during processing. Upon heating, they decompose to release gas, creating a cellular structure within the polymer. This process is used to produce a wide variety of foam materials with applications ranging from insulation and packaging to lightweight structural components.

Analytical and Spectroscopic Characterization of 4 Methylbenzenesulfinyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-methylbenzenesulfinyl chloride derivatives, providing unambiguous information about the hydrogen and carbon framework of the molecules.

While detailed spectral data for this compound itself is limited in publicly accessible literature, its preparation and characterization by ¹H-NMR have been reported. The ¹H-NMR spectrum of this compound is noted to show a characteristic singlet for the methyl protons at approximately 2.45 ppm.

Data for various derivatives are more extensively documented. For instance, the ¹H-NMR spectrum of (S)-(-)-menthyl p-toluenesulfinate, a common diastereomeric intermediate, displays characteristic signals for the tolyl group alongside those for the menthyl auxiliary.

Table 1: ¹H-NMR Spectral Data for Selected 4-Methylbenzenesulfinyl Derivatives

| Compound | Solvent | Chemical Shift (δ) and Description |

|---|---|---|

| (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone orgsyn.org | CDCl₃ | δ: 2.30 (s, 3 H, CH₃), 2.2–2.5 (m, 2 H, CH₂), 2.6–2.8 (m, 2 H, C=CCH₂), 7.19 and 7.58 (2 d, 4 H, J = 8, aryl H), 8.03 (t, 1 H, J = 2, C=CH) |

| (S)-(-)-Menthyl p-toluenesulfinate orgsyn.orgorgsyn.org | CDCl₃ | δ: 2.37 (s, 3 H, ArCH₃), 7.26 and 7.56 (2 d, 4 H, J = 8, ArH), plus signals for the menthyl group: 0.72 (d, 3 H, J = 6, CHCH₃), 0.86 and 0.94 [2 d, 6 H, J = 7, CH(CH₃)₂], 4.08 (t of d, 1 H, J = 5, 10, CHOSO₂) |

¹³C-NMR data provides further structural confirmation. Although specific data for the parent sulfinyl chloride is scarce, spectra for its derivatives are available and fully assigned in research literature. lookchem.comresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound and its derivatives, these techniques are primarily used to confirm the presence of the sulfinyl group (S=O) and the aromatic ring.

This compound has been characterized by infrared spectroscopy. The interaction of the sulfinyl group with Lewis acid catalysts, such as aluminum chloride or stannic chloride, can be observed through shifts in the S=O absorption band to lower wavenumbers in the IR spectrum. oup.com

The IR spectra of derivatives show characteristic absorption bands. For example, sulfinyl enones derived from p-toluenesulfinyl chloride exhibit strong absorptions corresponding to the carbonyl and sulfoxide (B87167) groups.

Table 2: IR Spectral Data for a 4-Methylbenzenesulfinyl Derivative

| Compound | Matrix | Characteristic Absorption Bands (cm⁻¹) |

|---|

Raman spectroscopy, often used to complement IR data, is also employed in the study of these compounds, particularly in mechanistic studies and for characterizing new derivatives. acs.orgacs.orgresearchgate.net For example, it has been used alongside other techniques to characterize novel anions formed in reactions involving related halide compounds. acs.org

Mass Spectrometry (MS and EIMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of compounds, which aids in their identification and structural elucidation. Electron Ionization Mass Spectrometry (EIMS) is a common method used for this purpose.

While direct mass spectral data for this compound is not widely published, the analysis of its derivatives is well-documented. The mass spectrum of a derivative provides the molecular ion peak (M+), confirming its molecular weight, and various fragment ions that offer clues to its structure.

Table 3: Mass Spectrometry Data for a 4-Methylbenzenesulfinyl Derivative

| Compound | Ionization Method | m/z (relative intensity) |

|---|

High-resolution mass spectrometry (HRMS) is also frequently used to confirm the elemental composition of newly synthesized derivatives with high accuracy. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique has been applied to various derivatives of this compound to establish their absolute and relative stereochemistry, bond lengths, and bond angles.

For instance, the crystal structure of a Diels-Alder adduct of a sulfine, prepared from a related compound, was confirmed by X-ray diffraction analysis. ru.nl Similarly, an X-ray diffraction study was conducted on a diphenyl sulfoxide derivative formed in a reaction involving p-toluenesulfinyl chloride, revealing its cell parameters and space group. dss.go.th The crystal structures of more complex derivatives, such as those used in catalysis or as synthetic intermediates, have also been determined, providing crucial insights into their chemical behavior. acs.orgacs.org

Chromatographic Techniques for Purity Assessment and Isolation (TLC, HPLC, GC-MS)

Chromatographic methods are indispensable for monitoring reaction progress, assessing the purity of products, and for the isolation and purification of this compound derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used routinely to monitor the progress of reactions involving this compound. It is performed on silica (B1680970) gel plates, with visualization typically achieved under UV light.

Column Chromatography: For purification on a preparative scale, flash column chromatography over silica gel is the most common method. nottingham.ac.uk This technique is used to separate the desired derivative from byproducts and unreacted starting materials. For example, derivatives such as 1-(p-tolylsulfinyl)piperidine and (S)-(+)-2-(p-toluenesulfinyl)-2-cyclopentenone are purified using this method. orgsyn.orgnottingham.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is employed for both analytical and preparative purposes. It is particularly useful for determining the enantiomeric excess (ee) of chiral sulfinyl compounds by using a chiral stationary phase. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): While specific GC-MS methods for the parent sulfinyl chloride are not detailed, this technique is valuable for the analysis of volatile derivatives and reaction mixtures.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula of newly synthesized derivatives of this compound, serving as a fundamental check of purity and identity. The experimentally found percentages are compared with the calculated values based on the proposed chemical formula. This technique has been reported for the characterization of various derivatives, including (S)-(+)-2-(p-toluenesulfinyl)-2-cyclopentenone and others whose purity was confirmed by this method. orgsyn.orgorgsyn.org

Table 4: Elemental Analysis Data for a 4-Methylbenzenesulfinyl Derivative

| Compound | Formula | Analysis | Calculated (%) | Found (%) |

|---|---|---|---|---|

| (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone orgsyn.orgorgsyn.org | C₁₂H₁₂SO₂ | C | 65.43 | 65.53 |

| H | 5.49 | 5.51 |

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for Sulfinyl Chloride Transformations

The transformation of sulfinyl chlorides is a cornerstone of synthetic organic chemistry, and the development of novel catalytic systems is a primary focus of current research. While traditional methods often rely on stoichiometric reagents, modern approaches are shifting towards more efficient and selective catalytic processes.

Transition metal catalysts, particularly those based on palladium, are being explored for cross-coupling reactions involving sulfinyl chlorides. These catalytic systems enable the formation of carbon-sulfur bonds, which are crucial in the synthesis of various organic compounds. acs.org Furthermore, bifunctional catalysts that combine a Lewis base and a hydrogen-bond donor are showing promise in achieving precise stereocontrol in reactions such as asymmetric aldol (B89426) additions. wordpress.com

Organocatalysis has also emerged as a powerful tool. For instance, N-heterocyclic carbene (NHC) catalysts have been successfully employed in the kinetic resolution of sulfoximines. acs.org The development of catalysts that can operate under mild conditions and with high functional group tolerance is a key objective in this field. nih.govresearchgate.net

Exploration of Green Chemistry Principles in Sulfinyl Chloride Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and application of sulfinyl chlorides, aiming to reduce the environmental impact of chemical processes. youtube.com Key areas of focus include the use of safer solvents, the development of waste-free synthetic routes, and the use of renewable feedstocks.

One significant advancement is the development of environmentally friendly methods for synthesizing sulfonyl chlorides, which are closely related to sulfinyl chlorides. These methods often utilize less hazardous reagents and milder reaction conditions. For example, protocols using N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) as a chlorinating agent offer a safer alternative to traditional methods that use chlorine gas. organic-chemistry.orgorganic-chemistry.org The use of stable and odorless starting materials, such as S-alkylisothiourea salts, further contributes to the greening of these processes. organic-chemistry.org

Researchers are also exploring one-pot syntheses and the use of recyclable byproducts to minimize waste. organic-chemistry.org The application of solid-supported catalysts and reactions in aqueous media are additional strategies being investigated to enhance the sustainability of sulfinyl chloride chemistry. wordpress.commdpi.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Sulfur-containing compounds are prevalent in pharmaceuticals, and sulfinyl chlorides are valuable building blocks in the synthesis of medicinally relevant molecules. nih.gov They are precursors to a wide range of sulfur-containing functional groups, including sulfonamides, sulfoxides, and sulfoximines, which are found in numerous drugs. enamine.netsigmaaldrich.comacs.orgnih.gov

The reactivity of sulfinyl chlorides allows for their incorporation into complex molecules, enabling the late-stage functionalization of drug candidates. nih.govresearchgate.net This strategy is particularly valuable in medicinal chemistry as it allows for the rapid diversification of lead compounds to optimize their pharmacological properties.

Recent research has focused on developing methods for the synthesis of chiral sulfinyl compounds, which are important for producing enantiomerically pure drugs. acs.orgnih.gov The use of chiral auxiliaries, such as (-)-menthol, allows for the diastereoselective synthesis of sulfinates, which can then be converted to other chiral sulfur-containing compounds. acs.orgresearchgate.netsemanticscholar.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of sulfinyl chloride chemistry with flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Flow chemistry, which involves performing reactions in a continuous-flow reactor, provides excellent control over reaction parameters such as temperature and reaction time. rsc.org This is particularly beneficial for highly exothermic reactions, such as those often involved in the synthesis of sulfonyl and sulfinyl chlorides, as it helps to prevent thermal runaway. rsc.org

Automated systems, incorporating continuous stirred-tank reactors (CSTRs) and continuous filtration, have been developed for the large-scale production of aryl sulfonyl chlorides. mdpi.com These systems improve process consistency and reliability, leading to higher spacetime yields compared to traditional batch processes. mdpi.com The development of continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides has also been reported, demonstrating the potential for high space-time yields and improved safety. rsc.orgresearchgate.net

Theoretical and Computational Advancements in Understanding Sulfinyl Chemistry

Theoretical and computational studies are playing an increasingly important role in understanding the reactivity and properties of sulfinyl chlorides and related compounds. Density Functional Theory (DFT) calculations are used to investigate the structural and electronic properties of these molecules, providing insights that complement experimental findings. mdpi.comresearchgate.net

Computational methods are employed to study reaction mechanisms, such as the pathways of electrophilic addition reactions of sulfenyl chlorides. nih.gov These studies can help to explain observed regioselectivity and guide the design of new reactions and catalysts. For example, computational analysis has been used to understand the role of noncovalent interactions, such as halogen bonds and hydrogen bonds, in influencing reaction outcomes. acs.org

Molecular dynamics simulations are also being used to investigate the interactions of sulfur-containing molecules with biological targets, which is valuable for drug design and discovery. researchgate.net

Q & A

Q. What are the critical safety considerations when handling 4-Methylbenzenesulfinyl chloride in laboratory settings?

- Methodological Answer : Due to its corrosive and hygroscopic nature, strict safety protocols are required. Key precautions include:

- PPE : Wear impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact (Health Hazard Rating: 3) .

- Storage : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis to HCl and p-toluenesulfonic acid .

- Waste Management : Segregate waste and transfer to certified disposal facilities to mitigate environmental risks .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Two primary methods are used:

Chlorosulfonation : Reacting toluene derivatives with chlorosulfonic acid (ClSO₃H) under controlled temperatures (e.g., 0–5°C) to minimize side reactions .

Thiourea/NCBSI/HCl System : Converting alkyl halides to sulfonyl chlorides via recyclable reagents, enabling scalable and efficient synthesis .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR for structural confirmation, IR for functional group analysis (e.g., S=O stretching at ~1370 cm⁻¹) .

- Chromatography : HPLC or GC-MS to detect impurities like hydrolyzed products .

- Physical Properties : Melting point (67°C) and boiling point (134°C, decomposes) for preliminary validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound in batch synthesis?

- Methodological Answer : A Design of Experiments (DoE) approach is critical for optimization. Key parameters include:

Q. What are the common impurities or by-products formed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Products : p-Toluenesulfonic acid and HCl form due to moisture exposure. Mitigation includes rigorous anhydrous conditions and molecular sieves .

- Over-Chlorination By-Products : Excess ClSO₃H may generate disulfonyl chlorides. Use stoichiometric ClSO₃H and low temperatures to suppress this .

- Detection : LC-MS or ¹H NMR (e.g., absence of aromatic proton shifts at δ 7.8–8.2 ppm) confirms purity .

Q. How does the methyl substituent influence the reactivity of this compound compared to unsubstituted analogs?

- Methodological Answer : The electron-donating methyl group enhances electrophilicity at the sulfur center, increasing reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides). Kinetic studies show 2–3× faster reaction rates compared to benzene sulfonyl chloride derivatives .

Q. In multi-step syntheses, how can this compound be selectively functionalized without side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., alcohols with TMSCl) before sulfonylation .

- Stepwise Conditions : Use low temperatures (−10°C) and slow reagent addition to control exothermic reactions .

- Case Study : demonstrates selective ring-closing metathesis using a (4-methylbenzene)sulfonyl group without disrupting alkyne functionalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.